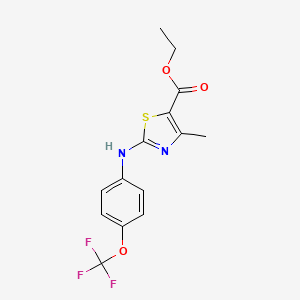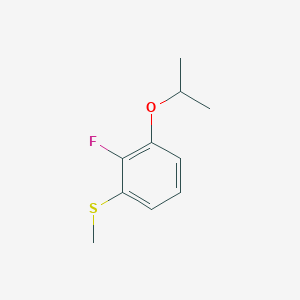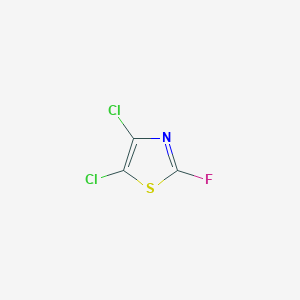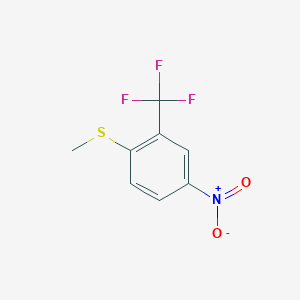
1,4-Bis(fluoren-9-yl)-butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(fluoren-9-yl)-butane (1,4-BFB) is a synthetic organic compound derived from fluorene, a hydrocarbon with two fused benzene rings. It is a colorless, crystalline solid with a molecular weight of 246.3 g/mol and a melting point of approximately 39 °C. 1,4-BFB is a useful organic building block for the synthesis of a variety of organic compounds, ranging from pharmaceuticals to polymers. It is also widely used in the field of scientific research for its unique properties and applications.
作用机制
1,4-Bis(fluoren-9-yl)-butane is a synthetic organic compound, and its mechanism of action is not well understood. However, it is known that this compound can undergo a variety of chemical reactions, including polymerization, cyclization, and oxidation. It is also known that this compound can be used as a building block for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can undergo a variety of chemical reactions, including polymerization, cyclization, and oxidation. In addition, this compound is known to have a low toxicity and is not considered to be a health hazard.
实验室实验的优点和局限性
The advantages of using 1,4-Bis(fluoren-9-yl)-butane in laboratory experiments include its low cost, availability, and low toxicity. It is also a versatile compound that can be used in a variety of reactions and can be used as a building block for the synthesis of a variety of organic compounds. The main limitation of using this compound in laboratory experiments is its relatively low reactivity.
未来方向
1,4-Bis(fluoren-9-yl)-butane has many potential future applications in scientific research. It can be used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate), for the production of nanomaterials and nanocomposites. In addition, this compound can be used in the synthesis of pharmaceuticals, such as anti-cancer agents, and in the synthesis of organic compounds for use in drug delivery systems. Finally, this compound can be used in the synthesis of organic compounds for use in bio-sensing applications.
合成方法
1,4-Bis(fluoren-9-yl)-butane can be synthesized in two ways: the direct synthesis and the indirect synthesis. In the direct synthesis, this compound is synthesized using a Friedel-Crafts reaction between fluorene and butyl bromide. The reaction is carried out in the presence of anhydrous aluminum chloride and a suitable solvent, such as dichloromethane. The reaction is carried out at a temperature of 60-70 °C and the product is isolated by distillation. In the indirect synthesis, this compound is synthesized using a Wittig reaction between fluorene and a phosphonium salt. The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dichloromethane. The reaction is carried out at a temperature of 0-5 °C and the product is isolated by distillation.
科学研究应用
1,4-Bis(fluoren-9-yl)-butane is widely used in scientific research for its unique properties and applications. It is used as a building block for the synthesis of a variety of organic compounds, such as pharmaceuticals, polymers, and other materials. It is also used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate). In addition, this compound is used in the synthesis of polymers for the production of nanomaterials and nanocomposites.
属性
IUPAC Name |
9-[4-(9H-fluoren-9-yl)butyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26/c1-5-15-25-21(11-1)22-12-2-6-16-26(22)29(25)19-9-10-20-30-27-17-7-3-13-23(27)24-14-4-8-18-28(24)30/h1-8,11-18,29-30H,9-10,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHDHNPKCVMUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCCCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

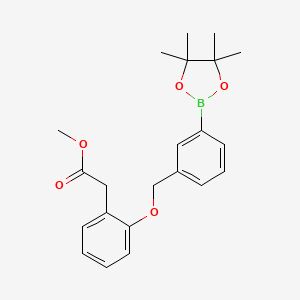

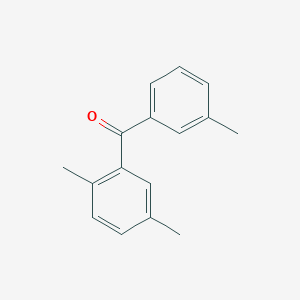
![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)



